molecular formula C18H19N3O3 B2698115 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetonitrile CAS No. 898418-36-5

2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetonitrile

Cat. No. B2698115
CAS RN: 898418-36-5
M. Wt: 325.368
InChI Key: ACXLONXGKMCKHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the compound “5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” has been analyzed using FTIR, NMR, and MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the compound “5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” has been analyzed using FTIR, NMR, and MS .

Scientific Research Applications

Pyran Derivatives in Wine Color Stabilization

Pyran derivatives, specifically pyranoanthocyanins, play a crucial role in the wine-making process by contributing to and stabilizing wine color. These compounds form through reactions involving anthocyanins and pyruvic acid during fermentation and aging, with micro-oxygenation enhancing their concentrations. This process highlights the importance of pyran derivatives in improving wine quality and shelf-life through color stabilization (Quaglieri, Jourdes, Waffo-Téguo, & Teissèdre, 2017).

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives are a significant focus in medicinal chemistry due to their diverse pharmacological properties. These compounds have shown potential in treating central nervous system (CNS) disorders and exhibit a broad range of activities including anti-inflammatory, antibacterial, and anticancer effects. The versatility of the N-phenylpiperazine scaffold allows for the development of new therapeutic agents across various medical fields (Maia, Tesch, & Fraga, 2012).

Antioxidant Activity and Chemical Analysis

Compounds with antioxidant properties are crucial in counteracting oxidative stress in biological systems. Methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are used to determine the antioxidant activity of various compounds, including those with pyran and phenylpiperazine structures. These assays help in assessing the potential health benefits and therapeutic applications of antioxidants (Munteanu & Apetrei, 2021).

Future Directions

The future directions for the study of “2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetonitrile” could involve further exploration of its synthesis, properties, and potential applications. Similar compounds have been studied for their potential applications in medicinal chemistry .

properties

IUPAC Name

2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-6-11-23-18-14-24-16(12-17(18)22)13-20-7-9-21(10-8-20)15-4-2-1-3-5-15/h1-5,12,14H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLONXGKMCKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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